methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indazole ring, a pyrrolidinone moiety, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: Starting from commercially available precursors, the indazole ring is synthesized through cyclization reactions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed via a condensation reaction involving appropriate amines and carbonyl compounds.
Construction of the Thiazole Ring: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final compound is obtained by coupling the indazole, pyrrolidinone, and thiazole intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition, receptor modulation, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Pathway Involvement: The compound may influence key biochemical pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide: Similar structure but with an amide group instead of an ester group.
Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Biological Activity
Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities. Its unique structure, which includes an indazole ring, a pyrrolidinone moiety, and a thiazole ring, positions it as a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
The molecular formula of the compound is C21H23N5O4S, with a molecular weight of approximately 441.5 g/mol. The structural complexity contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C21H23N5O4S |
Molecular Weight | 441.5 g/mol |
IUPAC Name | This compound |
CAS Number | 1442083-76-2 |
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways involved in cell proliferation and apoptosis.
Receptor Modulation: It may interact with cellular receptors, modifying their signaling pathways. For instance, compounds with similar structures have been shown to act as agonists for the aryl hydrocarbon receptor (AHR), which plays a crucial role in immune regulation and inflammation .
Pathway Involvement: The compound could influence key pathways related to cell survival and death, such as the p53/MDM2 pathway, which is vital in cancer biology .
Biological Activity Findings
Recent studies have highlighted the potential antitumor activity of compounds related to this compound. For example, derivatives of indazole have demonstrated significant inhibitory effects against various cancer cell lines:
Study on Antitumor Activity
A study published in International Journal of Molecular Sciences investigated the antitumor effects of various indazole derivatives. The compound designated as 6o exhibited an IC50 value of 5.15 µM against K562 cells, indicating strong antitumor potential. The mechanism was linked to the modulation of apoptosis-related proteins such as Bcl2 and Bax, suggesting that it promotes pro-apoptotic signaling while inhibiting anti-apoptotic pathways .
AHR Agonist Activity
Another study highlighted the discovery of new AHR agonists derived from indazole structures. These compounds were shown to modulate immune responses and could potentially be used in treating conditions like psoriasis by influencing Th17/22 and Treg cell balance .
Properties
Molecular Formula |
C21H23N5O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 2-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H23N5O4S/c1-11(2)8-15-17(20(29)30-3)22-21(31-15)23-19(28)12-9-16(27)26(10-12)18-13-6-4-5-7-14(13)24-25-18/h4-7,11-12H,8-10H2,1-3H3,(H,24,25)(H,22,23,28) |
InChI Key |
NAIJMVLRYDHVJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
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